molecular formula C27H32O11 B15129718 Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate

Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate

Cat. No.: B15129718
M. Wt: 532.5 g/mol
InChI Key: ZDUBHZUNBSRUQC-UHFFFAOYSA-N
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Description

Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate is a highly complex polycyclic compound featuring a hexacyclic backbone with fused oxygen-containing rings, methyl substituents, and a furan-3-yl moiety. The molecule’s stereochemical configuration and functional groups (e.g., hydroxyl, methyl, and ketone groups) are critical to its physicochemical properties and interactions with biological targets .

Properties

Molecular Formula

C27H32O11

Molecular Weight

532.5 g/mol

IUPAC Name

methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate

InChI

InChI=1S/C27H32O11/c1-21-11-24(32)19-26(33)13(23(24,3)16(21)15(29)18(30)35-4)5-7-22(2)17(12-6-8-36-10-12)37-14(28)9-25(22,26)38-27(19,34)20(21)31/h6,8,10,13,15-17,19,29,32-34H,5,7,9,11H2,1-4H3

InChI Key

ZDUBHZUNBSRUQC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6(C5=O)O)O)O)C)C(C(=O)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The synthetic route typically starts with the cyclization of simpler precursors under controlled conditions to form the hexacyclic structure. Subsequent steps involve the selective introduction of hydroxyl, furan, and ester groups through reactions such as hydroxylation, furan ring formation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency. The process may also involve the development of cost-effective and environmentally friendly methods to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the hydroxyl groups may form hydrogen bonds with active site residues, while the furan ring may engage in π-π interactions with aromatic amino acids. These interactions can lead to changes in enzyme activity or receptor signaling, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Natural Products

Evidence from metabolomic studies () identifies structurally related methyl esters and polycyclic compounds, such as Methyl (2R)-2-[(1S,3S,7R,8R,9R,12S,13R)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.0(1),(1)(2).0(3)]heptadecan-7-yl]-2-hydroxyacetate , which shares a furan-substituted tetracyclic core and ester functionalities. Key differences include:

  • Substituent Position : The target compound has hydroxyl groups at positions 1, 3, and 14, whereas analogues like Jaslanceoside B lack hydroxylation at position 13.
  • Backbone Complexity : The hexacyclic framework in the target compound includes additional oxygen bridges (9,13-dioxa) compared to tetracyclic analogues.

Table 1: Structural Comparison of Selected Analogues

Compound Name Molecular Weight Key Functional Groups ZS Value* HS Value* VIP Value*
Target Compound ~650 (estimated) 3 hydroxyl, 3 methyl, 2 ketone N/A N/A N/A
Methyl (2R)-2[...]acetate 466.530 1 hydroxyl, 4 methyl, 2 ketone 0.82 1.12 1.45
Jaslanceoside B 838.950 2 hydroxyl, 2 methyl 1.05 0.94 1.32
Oleanolic Acid 456.700 2 hydroxyl, 1 carboxyl 0.67 1.30 1.21

*ZS (concentration/strength), HS (hydrophobicity/stability), VIP (statistical relevance) from .

Physicochemical Properties

Based on , the molecular weight of the target compound is estimated to exceed 650 g/mol, making it larger than most methyl esters in natural product libraries (e.g., methyl 2-[6-(furan-3-yl)-...]acetate at 466.530 g/mol). Its hydrophilicity is expected to be higher due to hydroxyl groups, whereas methyl and furan substituents enhance lipophilicity.

Research Findings and Limitations

  • Synthetic Challenges : The compound’s stereochemical complexity and oxygen-rich framework pose synthesis hurdles, as seen in analogues requiring multi-step protocols ().
  • Knowledge Gaps: No direct pharmacological data exist for the target compound. Studies on analogues like Saikosaponin A () indicate triterpenoid derivatives often target membrane receptors or enzymes, but extrapolation is speculative.

Q & A

Q. How can researchers integrate this compound into a broader framework of natural product biosynthesis?

  • Methodological Answer : Conduct genome mining of homologous polyketide synthase (PKS) clusters in actinomycetes or fungi. Use CRISPR-Cas9 to knockout candidate genes and monitor intermediate accumulation via metabolomics (UHPLC-QTOF). Compare isotopic labeling patterns (13C^{13}\text{C}-acetate) with proposed biosynthetic pathways .

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